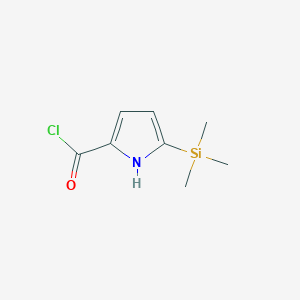

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is a chemical compound with the molecular formula C8H12ClNOSi It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Métodos De Preparación

The synthesis of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method is the reaction of 5-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .

Análisis De Reacciones Químicas

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with lithium aluminum hydride (LiAlH4) can convert the carbonyl chloride to the corresponding alcohol.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Aplicaciones Científicas De Investigación

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparación Con Compuestos Similares

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- can be compared with other pyrrole derivatives, such as:

1H-Pyrrole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in acylation reactions.

1H-Pyrrole-2-carbonyl chloride: This compound does not have the trimethylsilyl group, which can influence its reactivity and solubility.

5-(Trimethylsilyl)-1H-pyrrole: This compound lacks the carbonyl chloride group and is primarily used in different types of chemical reactions.

The presence of both the carbonyl chloride and trimethylsilyl groups in 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- makes it unique and versatile for various applications.

Actividad Biológica

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is characterized by its pyrrole ring structure, which is known for its diverse biological activities. The synthesis typically involves the reaction of pyrrole derivatives with acyl chlorides, leading to the formation of pyrrole-2-carbonyl compounds. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds derived from pyrrole exhibited significant activity against both Gram-positive and Gram-negative bacteria. In one study, two pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values of 32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and 64 μg/mL against Escherichia coli . This suggests that modifications at specific positions on the pyrrole ring, such as halogen substitutions, can enhance antibacterial efficacy.

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrrole-based compounds. A series of pyrrole-2-carboxamides were designed and tested for their efficacy against Mycobacterium tuberculosis. Most compounds showed potent anti-TB activity with MIC values below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index . The incorporation of electron-withdrawing groups at specific positions on the pyrrole ring significantly enhanced their biological activity.

The mechanism by which these compounds exert their biological effects often involves interactions with specific cellular targets. For example, some studies suggest that pyrrole derivatives can modulate the assembly of viral capsids, as seen in research on hepatitis B virus (HBV) capsid assembly modulators . The binding characteristics indicate that electrostatic interactions play a crucial role in their efficacy.

Case Studies

- Antibacterial Activity : A study isolated five novel alkaloids derived from pyrrole, revealing that two compounds exhibited significant antibacterial activity against MRSA and E. coli. This highlights the potential of pyrrole derivatives as a source for new antibacterial agents .

- Antitubercular Efficacy : In research focused on drug-resistant tuberculosis, a compound with an adamantyl group showed over a 100-fold increase in potency compared to first-line drugs like isoniazid . This underscores the importance of structural modifications in enhancing drug efficacy.

Data Summary

| Compound | Target | Activity | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|---|---|

| Pyrrole Derivative A | MRSA | Antibacterial | 32 | Not reported |

| Pyrrole Derivative B | E. coli | Antibacterial | 64 | Not reported |

| Pyrrole-2-carboxamide | M. tuberculosis | Antitubercular | <0.016 | >64 |

| Compound with Adamantyl Group | Drug-resistant TB | Antitubercular | Equivalent to INH | Not reported |

Propiedades

Número CAS |

250722-66-8 |

|---|---|

Fórmula molecular |

C8H12ClNOSi |

Peso molecular |

201.72 g/mol |

Nombre IUPAC |

5-trimethylsilyl-1H-pyrrole-2-carbonyl chloride |

InChI |

InChI=1S/C8H12ClNOSi/c1-12(2,3)7-5-4-6(10-7)8(9)11/h4-5,10H,1-3H3 |

Clave InChI |

VOEZTCSSRSRZHA-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C1=CC=C(N1)C(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.